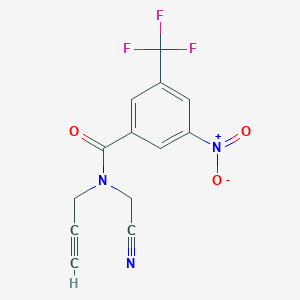
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a pyrrolidine ring, a phenethyl group, and a sulfamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with phenethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. Finally, the isobutyramide moiety is introduced through an amidation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenethyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrrolidin-1-yl)phenyl)acetamide
- N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- N-(4-(pyrrolidin-1-yl)phenyl)sulfonamide
Uniqueness
N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the isobutyramide moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-methyl-N-[4-[2-(4-pyrrolidin-1-ylphenyl)ethylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17(2)22(26)24-19-7-11-21(12-8-19)29(27,28)23-14-13-18-5-9-20(10-6-18)25-15-3-4-16-25/h5-12,17,23H,3-4,13-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWOCHYPTBBBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2603275.png)
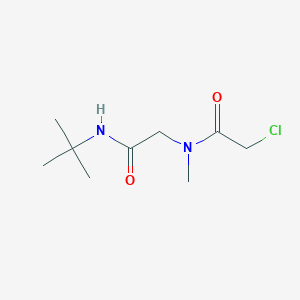
![2-(2-bromophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2603280.png)
![N-(3-chloro-4-methylphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide](/img/structure/B2603281.png)
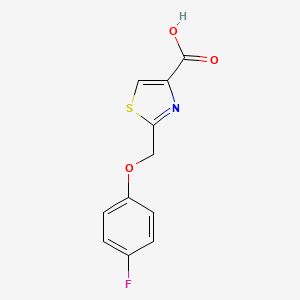
![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![rac-methyl(3aR,7aR)-2-benzyl-5,5-dioxo-octahydro-5lambda6-thiopyrano[3,4-c]pyrrole-7a-carboxylate,cis](/img/structure/B2603285.png)
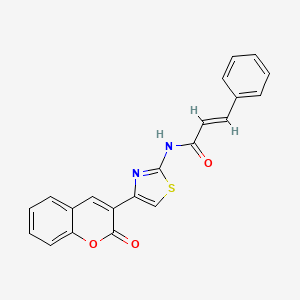
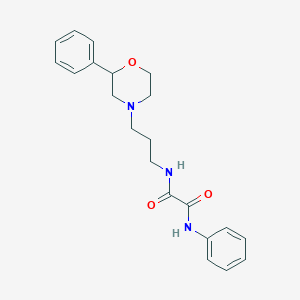
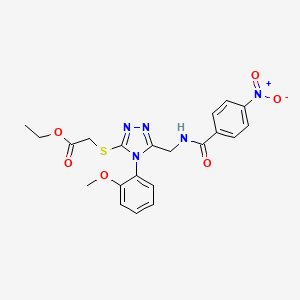
![3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2603293.png)

